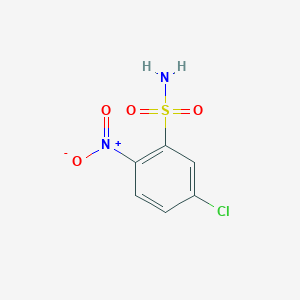
Cyclopropylacetonitrile
Descripción general
Descripción
Cyclopropylacetonitrile is an organic compound with the molecular formula C5H7N. It is a clear, colorless to pale yellow liquid that is miscible with water, methylene chloride, and alcohols . This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various agrochemicals, pharmaceuticals, and dyestuffs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropylacetonitrile can be synthesized through the reaction of cyclopropylmethyl halide with a cyanide reactant . The process typically involves the displacement of the halide group by the cyanide ion, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as methylene chloride and alcohols, and the reaction is carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using a combination of process steps that begin with a mixture of cyclopropylmethyl halide, cyclobutyl halide, and 4-halo-1-butene . This method allows for the recovery of substantially pure this compound and cyclobutyl halide, each having a purity greater than 95% .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of cyclopropylacetone or other oxidized derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen or the removal of oxygen, leading to the formation of cyclopropylmethylamine or similar reduced compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include cyclopropylacetone, cyclopropylmethylamine, and cyclopropylacetyl chloride . These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Cyclopropylacetonitrile has a wide range of applications in scientific research, including:
Biology: this compound is employed in the study of enzyme mechanisms and metabolic pathways, particularly those involving nitrile groups.
Mecanismo De Acción
The mechanism of action of cyclopropylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group in the compound can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and receptors in biological systems. This interaction can lead to various biochemical effects, including inhibition or activation of specific metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to cyclopropylacetonitrile include:
Cyclopropanecarbonitrile: This compound has a similar structure but lacks the additional methylene group present in this compound.
Cyclopropylacetone: This compound is an oxidized derivative of this compound and is used in similar applications.
Cyclopropylmethylamine: This reduced derivative of this compound is also used as an intermediate in organic synthesis.
Uniqueness
This compound is unique due to its combination of a cyclopropyl ring and a nitrile group, which imparts specific chemical reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Propiedades
IUPAC Name |
2-cyclopropylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUQRRGKJKMEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349180 | |
| Record name | cyclopropylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6542-60-5 | |
| Record name | cyclopropylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclopropylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key reaction involving cyclopropylacetonitrile as a starting material in medicinal chemistry?
A1: this compound acts as a crucial building block in synthesizing complex heterocyclic compounds with potential pharmaceutical applications []. Specifically, it reacts with 4-chloro-2,5-difluoro-3-methylpyridine under strong base conditions to yield 2-(4-chloro-5-fluoro-3-methylpyridine-2-yl)-2-cyclopropylacetonitrile. This intermediate subsequently undergoes a series of transformations to ultimately form 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ethyl ester []. This highlights the use of this compound in building complex structures found in medicinal chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

